N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methyl group at position 3. The benzamide moiety is further modified with a sulfonyl group linked to a 2-methylpiperidine ring.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-13-6-11-17(22)19-18(13)23-21(29-19)24-20(26)15-7-9-16(10-8-15)30(27,28)25-12-4-3-5-14(25)2/h6-11,14H,3-5,12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTJRNBKGVOGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, the Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as follows:
| Compound | MIC (μM) |
|---|---|
| 7a | 0.08 |
| 7b | 0.32 |
| 7c | 0.32 |
| 7d | 0.25 |
These findings suggest that the presence of the benzothiazole moiety contributes to enhanced antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A case study involving a related benzothiazole derivative showed a significant reduction in tumor size in xenograft models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential utility in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It has been suggested that it may modulate receptors associated with neurotransmission, potentially impacting neurological conditions.
- Oxidative Stress Reduction : The compound may also exert antioxidant effects, contributing to its protective role against cellular damage.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, sulfonamide-linked heterocycles, and benzamide modifications. Key comparisons include:
Key Observations :
- Chlorine at position 7 on the benzothiazole ring is a conserved feature in the target and analog 904818-29-7, suggesting its role in electronic or steric modulation of bioactivity .
Metabolic and Stability Profiles
- The 2-methylpiperidine sulfonyl group in the target compound likely improves metabolic stability compared to analogs with smaller alkyls (e.g., diethylsulfamoyl in 904818-29-7), as bulkier substituents resist cytochrome P450-mediated oxidation .
- Morpholinomethyl-containing analogs (e.g., 4d) show higher aqueous solubility due to the polar morpholine ring, whereas the target compound’s lipophilic 2-methylpiperidine may favor longer plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
